3,5-Diethylbenzaldehyde

Descripción general

Descripción

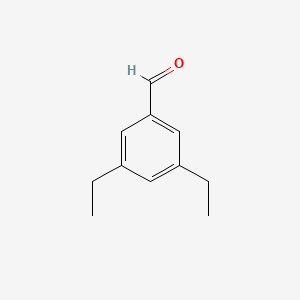

3,5-Diethylbenzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Diethylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,3-diethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 3,5-diethylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of 3,5-diethylbenzyl alcohol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or palladium, at elevated temperatures. The resulting aldehyde is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3,5-diethylbenzoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 3,5-diethylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with nucleophiles like Grignard reagents to form secondary or tertiary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Oxidation: 3,5-Diethylbenzoic acid.

Reduction: 3,5-Diethylbenzyl alcohol.

Substitution: Secondary or tertiary alcohols depending on the Grignard reagent used.

Aplicaciones Científicas De Investigación

3,5-Diethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 3,5-Diethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethyl groups.

3,5-Di-tert-butylbenzaldehyde: Similar structure but with tert-butyl groups instead of ethyl groups.

3,4-Diethylbenzaldehyde: Similar structure but with ethyl groups at the 3rd and 4th positions.

Uniqueness

3,5-Diethylbenzaldehyde is unique due to the presence of ethyl groups at the 3rd and 5th positions, which can influence its reactivity and physical properties compared to other substituted benzaldehydes. The ethyl groups can provide steric hindrance and electronic effects that affect the compound’s behavior in chemical reactions.

Actividad Biológica

3,5-Diethylbenzaldehyde, a member of the benzaldehyde family, has garnered attention for its potential biological activities. This compound, characterized by the presence of ethyl groups at the 3 and 5 positions of the benzene ring, exhibits properties that may be beneficial in various applications, including medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₁₁O

- Molecular Weight : 135.18 g/mol

- Boiling Point : Approximately 220 °C

- Density : 1.0 g/cm³

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including antibacterial and antifungal properties. These activities are primarily attributed to its structural characteristics, which influence its interaction with biological targets.

Antibacterial Activity

A study evaluating the antibacterial properties of various benzaldehyde derivatives found that compounds with specific substitutions on the benzene ring exhibited significant bactericidal activity against pathogens such as Escherichia coli and Staphylococcus aureus. While specific data for this compound is limited, its structural similarities to more active derivatives suggest potential efficacy.

Comparative Antibacterial Activity

| Compound | Average BA50 (mg/mL) | Active Against Pathogens |

|---|---|---|

| 2-Hydroxybenzaldehyde | 0.026 | E. coli, S. aureus |

| This compound | TBD | TBD |

| 2,4-Dihydroxybenzaldehyde | 0.166 | E. coli |

Antifungal Activity

Research has also indicated that benzaldehyde derivatives can exhibit antifungal properties. The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways. While specific studies on this compound are scarce, its chemical structure suggests it may share similar antifungal mechanisms as observed in other related compounds.

Case Studies and Research Findings

- Bacterial Resistance : A study demonstrated that certain benzaldehyde derivatives could overcome bacterial resistance mechanisms by targeting biofilm formation in Pseudomonas aeruginosa. This suggests a potential pathway for further investigation into the effects of this compound on biofilm-forming bacteria.

- Cell Viability Assays : In vitro assays using various cell lines have shown that some benzaldehydes can induce apoptosis in cancer cells. Further research is needed to establish whether this compound has similar effects.

- Mechanistic Studies : Investigations into the mode of action for related compounds have highlighted their ability to interact with DNA and proteins through hydrogen bonding and hydrophobic interactions. This could be relevant for understanding how this compound might exert its biological effects.

Propiedades

IUPAC Name |

3,5-diethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJMDOYTIFLVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437030 | |

| Record name | 3,5-diethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81698-95-5 | |

| Record name | 3,5-diethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.